molecular formula C14H19N3O B11394601 N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide

N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide

Cat. No.: B11394601
M. Wt: 245.32 g/mol
InChI Key: OVVVBYUXHNXCDZ-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide is a synthetic organic compound characterized by the presence of a benzimidazole ring attached to a pentyl chain, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide, such as 1-bromopentane, in the presence of a base like potassium carbonate.

    Acetylation: The resulting N-(5-benzimidazolyl)pentylamine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like triethylamine or sodium hydride.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The benzimidazole ring is known for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Benzimidazole derivatives are known to interact with various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide exerts its effects is primarily through its interaction with biological macromolecules. The benzimidazole ring can bind to DNA, proteins, and enzymes, affecting their function. This interaction can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzimidazolyl)acetamide: Similar structure but with a shorter alkyl chain.

    N-(5-benzimidazolyl)pentylamine: Lacks the acetamide group.

    2-(1H-benzimidazol-2-yl)ethanol: Contains a hydroxyl group instead of an acetamide group.

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide is unique due to its specific combination of a benzimidazole ring, a pentyl chain, and an acetamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide

InChI

InChI=1S/C14H19N3O/c1-11(18)15-10-6-2-3-9-14-16-12-7-4-5-8-13(12)17-14/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,15,18)(H,16,17)

InChI Key

OVVVBYUXHNXCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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